molecular formula C13H12Cl2N2 B7763874 4,4'-Methylenebis(2-chloroaniline) CAS No. 27342-75-2

4,4'-Methylenebis(2-chloroaniline)

Cat. No.: B7763874
CAS No.: 27342-75-2
M. Wt: 267.15 g/mol
InChI Key: IBOFVQJTBBUKMU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4’-Methylenebis(2-chloroaniline) typically involves the reaction of ortho-chloroaniline with formaldehyde under acidic conditions. One common method includes adding ortho-chloroaniline to an aqueous solution of hydrochloric acid, followed by the addition of formaldehyde. The reaction mixture is then heated to facilitate the formation of the desired product . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

4,4’-Methylenebis(2-chloroaniline) undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 4,4’-Methylenebis(2-chloroaniline) exerts its effects involves its interaction with cellular DNA, leading to mutations and carcinogenesis. It is metabolized in the liver to form reactive intermediates that can bind to DNA, causing genetic damage . The molecular targets include various enzymes involved in DNA repair and replication, leading to disruptions in normal cellular processes .

Comparison with Similar Compounds

4,4’-Methylenebis(2-chloroaniline) is unique due to its specific structure and reactivity. Similar compounds include:

Properties

IUPAC Name

4-[(4-amino-3-chlorophenyl)methyl]-2-chloroaniline
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InChI

InChI=1S/C13H12Cl2N2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7H,5,16-17H2
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InChI Key

IBOFVQJTBBUKMU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)Cl)Cl)N
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Molecular Formula

C13H12Cl2N2
Record name 4,4'-METHYLENEBIS(2-CHLOROANILINE)
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DSSTOX Substance ID

DTXSID5020865
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Molecular Weight

267.15 g/mol
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Physical Description

4,4'-methylenebis(2-chloroaniline) appears as tan-colored pellets or an off-white solid. Slight odor. (NTP, 1992), Other Solid; Pellets or Large Crystals, Tan-colored pellets or flakes with a faint, amine-like odor; [NIOSH], COLOURLESS CRYSTALS OR LIGHT BROWN PELLETS., Tan-colored pellets or flakes with a faint, amine-like odor.
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Flash Point

113 °C c.c.
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Soluble in hot methyl ethyl ketone, acetone, esters, and aromatic hydrocarbons, Sol in dimethyl sulfoxide, dimethyl formamide, Solubl in dilulte acids, ether, alcohol, Soluble in carbon tetrachloride, Slightly soluble in water; sol in oxygenated solvents, Solubility in water: none, Slight
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Density

1.44 (NTP, 1992) - Denser than water; will sink, 1.44, 1.44 g/cm³
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Vapor Density

`
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Vapor Pressure

5e-05 mmHg at 248 °F ; 0.0013 mmHg at 140 °F (NTP, 1992), 0.0000039 [mmHg], VP: 1.3X10-3 torr at 60 °C, negligible, 0.00001 mmHg at 77 °F, (77 °F): 0.00001 mmHg
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Mechanism of Action

The peroxidative activity of human lung microsomes was shown to activate MOCA ((14)C-MOCA, specific activity 46.7 mCi/mmol) to bind DNA. With specific antisera it was demonstrated that myeloperoxidase was responsible for DNA binding. Binding was dependent on H2O2 and was inhibited by azide, but not by indomethacin or eicosatetraynoic acid., The activation of carcinogenic aromatic and heterocyclic amines and benzo[a]pyrene-7,8-diol to intracellular electrophiles by prostaglandin H synthase (COX) is well documented for ovine sources of this enzyme. Here, the arachidonic acid-dependent activation of substrates by human (h)COX-1 and-2 is examined, utilizing recombinant enzymes. The COX-dependent activation of benzidine (BZ), 4-aminobiphenyl, (+)benzo[a]pyrene-7,8-diol, (+)benzo[a]pyrene-7,8-diol, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), 2-amino-1-methyl-6-phenylimidazo [4,5-b] pyridine (PhIP), and 4,4'-methylenebis(2-chloroaniline) (MOCA) is assessed by means of COX-catalyzed, covalent DNA binding. The hCOX isozymes activated all substrates tested, activation varied from barely detectable for IQ (0.76 and 1.52 pmol bound/mg DNA for COX-1 and -2, respectively) to a high of 65 and 117 pmol bound/mg DNA for COX-1 and -2, respectively, for the activation of MOCA. BZ, which is an excellent peroxidase substrate, did not exhibit high DNA binding levels in hCOX assays and this phenomenon was found to be due to high levels of binding to protein, which effectively competed with the DNA for binding in the assay. The demonstrated ability of the COX enzymes to activate a variety of environmental and dietary carcinogens indicates a potential role for COX in the activation pathway of aromatic and heterocyclic amines and polycyclic hydrocarbons at extra-hepatic sites during early or late stages of carcinogenesis., The mechanism of carcinogenesis is believed to involve the formation of chemical adducts in genetic material through covalent binding of electrophilic metabolites form MOCA to initiate carcinogenesis. ...Besides initiation, there is some evidence that MOCA may have tumorigenesis-promoting activity, as suggested by its ability to inhibit gap-junctional cell communication, which is important in controlling cell proliferation., The mechanism of hemoglobin adduct formation by N-oxidized MBOCA metabolites was recently investigated in viva and in vitro using human and rat hemoglobin. Male Sprague-Dawley rats were injected ip with 0.5-50 mg/kg of MBOCA, and male English short hair guinea pigs were injected sc with 4-100 mg/kg of MBOCA. In the same study, treatment of rats with either phenobarbital or beta-naphthaloflavone (BnF) resulted in induction of cytochrome P-450 as evidenced by increased enzymatic activity of two P-450 isozymes. This induction caused increased ortho-hydroxylation of MBOCA that was not statistically significant and resulted in the formation of various metabolites. Two of those MBOCA metabolites, n-hydroxy MBOCA and mononitroso-MBOCA, formed measurable amounts of adducts with both human and rat hemoglobin, while the amount of adducts formed by the parent compound itself was very small. This in vitro binding occurred in a dose-related manner and could by inhibited by cysteine and glutathione but not by oxidized glutathione or methionine. Therefore, the administration of MBOCA to rats resulted in a dose-related formation of hemoglobin adducts that were detectable 24 days after treatment. Similar observations were made in guinea pigs; the life span of MBOCA-hemoglobin adducts followed that of re cells in the guinea pig and was approximately 60-80 days., Induction of hepatic ornithine-decarboxylase (ODC) activity by 4,4'-methylene-bis(2-chloroaniline) (MOCA) was studied in Male Sprague-Dawley-rats. ...Maximum induction of ODC activity after a single ip dose of 75 mg/kg MOCA occurred 18 hours after injection; activity returned to the control value 42 hours after dosing. In rats that received two 75 mg/kg doses, the extent of ODC induction after the second dose was similar to that of the first dose. MOCA at 15 mg/kg did not significantly increase ODC activity. Oral induction of ODC activity by 75 mg/kg MOCA was less than ip induction but significantly greater than the control value at 18 hours.
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Impurities

Commercial preparations frequently also contain 2-chloroaniline and a compound comprising three 2-chloroaniline moieties joined by methylene groups., SOME 2-CHLORO-4-METHYLANILINE MIGHT BE PRESENT AS RESULT OF MANUFACTURE.
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Color/Form

Tan colored pellets, Light-brown flakes, Flakes from alcohol, Tan solid

CAS No.

101-14-4, 27342-75-2
Record name 4,4'-METHYLENEBIS(2-CHLOROANILINE)
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Record name 4,4'-METHYLENEBIS(2-CHLOROANILINE)
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4,4'-METHYLENE BIS(2-CHLOROANILINE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4,4'-METHYLENE BIS(2-CHLOROANILINE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/22
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

210 to 225 °F (NTP, 1992), 110 °C, 210-225 °F, 230 °F
Record name 4,4'-METHYLENEBIS(2-CHLOROANILINE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16087
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4,4'-METHYLENEBIS(2-CHLOROANILINE)
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4,4'-METHYLENE BIS(2-CHLOROANILINE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4,4'-METHYLENE BIS(2-CHLOROANILINE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/22
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 4,4'-Methylenebis(2-chloroaniline)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0411.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.